molecular formula C6H11ClN2S B1382912 Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride CAS No. 1803602-01-8

Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride

Cat. No. B1382912
M. Wt: 178.68 g/mol
InChI Key: BZXINHNZDANLEZ-UHFFFAOYSA-N
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Description

Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C6H11ClN2S . It has a molecular weight of 178.68 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride is 1S/C6H10N2S.ClH/c1-2-7-5-6-8-3-4-9-6;/h3-4,7H,2,5H2,1H3;1H . This indicates the presence of carbon, hydrogen, nitrogen, sulfur, and chlorine atoms in the compound.


Physical And Chemical Properties Analysis

Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride is a powder . Its storage temperature is room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

1. Enzyme Inhibition Studies

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from N-arylthiazole-2-amines, demonstrate significant inhibition of α-glucosidase and β-glucosidase enzymes. These compounds, including Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride, show potential in enzyme inhibition research. The molecular docking of these compounds suggests their bonding modes to enzyme active sites, highlighting their scientific relevance in studying enzyme interactions (Babar et al., 2017).

2. Analytical Chemistry Applications

In analytical chemistry, compounds like Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride are used in the development of methods for determining amino compounds. This includes applications in high-performance liquid chromatography with fluorescence detection, indicating their utility in analytical methodologies (You et al., 2006).

3. Synthesis of Novel Compounds

Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride and related compounds are pivotal in the synthesis of various novel compounds. For example, they are used in the synthesis of biaryl fused thiazolo[3,2-b][1,2,4]triazol-2-amines, demonstrating their role in the creation of new chemical entities (Veeranki et al., 2023).

4. Biological Activity Evaluation

Compounds synthesized from ethyl thiazoles, including Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride, are evaluated for various biological activities. For instance, they are tested for antibacterial, antifungal, and anthelmintic activities, suggesting their significance in pharmaceutical and biological research (Amnerkar et al., 2015).

5. Pharmaceutical Research

In pharmaceutical research, derivatives of Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride are explored for their potential medical applications. Their structural characteristics and interaction with various biological systems are of interest for the development of new therapeutic agents (Song et al., 2011).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.ClH/c1-2-7-5-6-8-3-4-9-6;/h3-4,7H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXINHNZDANLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride

CAS RN

1803602-01-8
Record name ethyl(1,3-thiazol-2-ylmethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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